(2-Aminocyclopentyl)methanol
Overview
Description
(2-Aminocyclopentyl)methanol is an organic compound with the molecular formula C6H13NO It consists of a cyclopentane ring substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminocyclopentyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 2-aminocyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of 2-aminocyclopentanone under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: (2-Aminocyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form cyclopentylmethanol using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2-Aminocyclopentanone, 2-Aminocyclopentanoic acid.
Reduction: Cyclopentylmethanol.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Scientific Research Applications
(2-Aminocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the amino group.
2-Aminocyclopentanone: Similar structure but contains a ketone group instead of a hydroxymethyl group.
Cyclopentylamine: Similar structure but lacks the hydroxymethyl group.
Uniqueness: (2-Aminocyclopentyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
IUPAC Name |
(2-aminocyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542707 | |
Record name | (2-Aminocyclopentyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-47-1 | |
Record name | (2-Aminocyclopentyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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